Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with bromophenyl, cyano, and phenyl groups
Preparation Methods
The synthesis of Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Chemical Reactions Analysis
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Scientific Research Applications
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate can be compared with similar compounds such as Ethyl 2-(4-bromophenyl)acetate and Ethyl 2-bromo-(4-bromophenyl)acetate. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the cyano and phenyl groups in this compound provides unique properties that can be exploited in various applications .
Properties
Molecular Formula |
C22H17BrN2O2S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
ethyl 2-[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C22H17BrN2O2S/c1-2-27-21(26)14-28-22-19(13-24)18(15-6-4-3-5-7-15)12-20(25-22)16-8-10-17(23)11-9-16/h3-12H,2,14H2,1H3 |
InChI Key |
BPKPVCRDMLJHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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